3-fluoro-N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O4S/c21-15-5-4-8-19(9-15)31(28,29)22-10-20(27)25-12-17(13-25)26-11-16(23-24-26)14-30-18-6-2-1-3-7-18/h1-9,11,17,22H,10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSQIAIHTKTUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNS(=O)(=O)C2=CC=CC(=C2)F)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Azetidine Formation: The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a haloalkylamine.
Sulfonamide Formation: The benzenesulfonamide moiety is typically introduced by reacting a sulfonyl chloride with an amine group.
Final Coupling: The final step involves coupling the triazole-azetidine intermediate with the benzenesulfonamide derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which could be crucial for its biological activity. The sulfonamide group is also known for its ability to mimic the structure of natural substrates, potentially leading to competitive inhibition of enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound’s properties, a comparison is drawn with 2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide (hereafter referred to as Compound A ), detailed in . Key structural and functional differences are summarized below:
Structural Implications:
- Target Compound : The triazole-azetidine system may enhance metabolic stability and receptor binding due to its rigid, planar geometry. The sulfonamide group is a common pharmacophore in enzyme inhibitors .
Research Findings and Methodological Context
While direct studies on the target compound are absent in the provided evidence, insights can be extrapolated from analogous research methodologies:
a. Structural Elucidation
- Crystallography : Tools like SHELXL enable precise refinement of complex heterocyclic structures, as demonstrated in small-molecule and macromolecular studies . For the target compound, high-resolution X-ray diffraction paired with SHELXL could resolve its conformational preferences.
b. Bioactivity Profiling
- LC/MS Screening: highlights LC/MS as a critical tool for identifying minor bioactive metabolites in microbial extracts . Applying this to the target compound could reveal its stability, degradation products, or metabolic pathways.
- Synthetic Biology : emphasizes plant-derived biomolecule synthesis, suggesting that similar strategies (e.g., heterologous expression) might be adapted for scalable production of sulfonamide derivatives .
c. Comparative Challenges
- Target Selectivity : Fluorine placement (meta vs. para) could differentially influence electronic effects and steric interactions with biological targets.
Biological Activity
3-fluoro-N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest for its potential pharmaceutical applications. Its unique molecular structure integrates a triazole moiety and a sulfonamide group, which are known to contribute to various biological activities, including antibacterial, antifungal, and anticancer properties.
Molecular Structure and Properties
The compound's molecular formula reflects its complexity, featuring multiple functional groups that enhance its biological activity. The presence of fluorine may increase lipophilicity, potentially affecting its pharmacokinetics and bioavailability.
Key Structural Features:
- Triazole Moiety: Known for antifungal and anticancer activities.
- Sulfonamide Group: Traditionally recognized for antibacterial properties.
The proposed mechanism of action for this compound involves modulation of immune responses. It is hypothesized that it may interact with specific receptors or enzymes in immune signaling pathways, leading to enhanced immune function or modulation of inflammatory responses. Further studies are required to elucidate the biochemical pathways affected by this compound.
Biological Activity
Research indicates that 3-fluoro-N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide exhibits a broad spectrum of biological activities:
| Activity Type | Description |
|---|---|
| Antibacterial | Exhibits activity against various bacterial strains due to the sulfonamide component. |
| Antifungal | The triazole moiety contributes to antifungal properties. |
| Immunomodulatory | Potential to modulate immune responses, enhancing overall immune function. |
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
- Antimicrobial Activity: In vitro studies demonstrated significant inhibition of bacterial growth in several strains, indicating promising antibacterial properties.
- Antifungal Efficacy: The compound showed effective antifungal activity against common fungal pathogens in laboratory settings.
- Immunomodulation: Research indicated that the compound could enhance cytokine production in immune cells, suggesting a role in immunotherapy.
- In Vivo Studies: Animal models have shown positive results in terms of safety and efficacy, although detailed pharmacokinetic profiles are still under investigation.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions, including click chemistry for triazole ring formation and azetidine ring closure. Challenges include steric hindrance during azetidine formation and regioselectivity in triazole assembly. Methodological solutions:
- Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole synthesis under controlled temperatures (50–60°C) to enhance regioselectivity .
- Optimize azetidine ring closure via nucleophilic substitution, employing polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to improve yields .
- Purify intermediates using flash chromatography or preparative HPLC to mitigate byproduct formation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole and azetidine moieties. ¹⁹F NMR verifies fluorine substitution .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths/angles and hydrogen-bonding networks. High-resolution data (d ≤ 0.8 Å) ensures accurate disorder modeling in flexible regions (e.g., phenoxymethyl group) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields for azetidine ring formation be optimized?
Systematic optimization involves:
- Solvent Screening : Test DMSO, DMF, and THF to balance reactivity and solubility. DMF enhances nucleophilic substitution rates .
- Catalyst Selection : Use K₂CO₃ or DBU as mild bases to minimize side reactions .
- Temperature Gradients : Perform reactions at 80°C for 12–24 hours, monitoring progress via TLC or LC-MS .
- Post-Reaction Workup : Employ continuous flow reactors for scalable purification, reducing yield loss .
Q. What computational methods predict binding interactions of this sulfonamide with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Basis sets (e.g., B3LYP/6-31G*) model sulfonamide-protein interactions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with enzymes (e.g., carbonic anhydrase). Validate docking scores with MD simulations (≥100 ns) to assess stability .
- Pharmacophore Modeling : Map hydrogen-bond acceptors (sulfonamide O) and hydrophobic pockets (triazole/azetidine) to prioritize target hypotheses .
Q. How should discrepancies between in vitro and in vivo biological activity data be analyzed?
- Solubility/Permeability : Measure logP (e.g., shake-flask method) to assess bioavailability. Poor solubility (<50 µM) may explain reduced in vivo efficacy .
- Metabolic Stability : Conduct liver microsome assays (human/rat) to identify metabolic hotspots (e.g., azetidine oxidation) .
- Protein Binding : Use equilibrium dialysis to quantify plasma protein binding (>90% may limit free drug concentration) .
- In Silico PK/PD Modeling : Integrate ADME data (e.g., GastroPlus) to refine dosing regimens and bridge in vitro-in vivo gaps .
Q. What strategies resolve crystallographic disorder in triazole/azetidine moieties?
- Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion and improve electron density maps .
- SHELXL Refinement Tools : Apply PART, SIMU, and DELU restraints to model disordered regions. Use TWIN commands for twinned crystals .
- Occupancy Refinement : Assign partial occupancies to overlapping conformers (e.g., phenoxymethyl rotation) and validate with Fo-Fc difference maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
